Eszopiclone N-Oxide is a significant metabolite of the sedative-hypnotic drug eszopiclone, which is primarily used to treat insomnia. Eszopiclone itself is a non-benzodiazepine medication that acts on the central nervous system to induce sleep. The compound has garnered attention due to its pharmacological properties and the implications of its metabolites in clinical settings.
Eszopiclone N-Oxide is derived from eszopiclone, which has the chemical name (S)-N-[2-(6-chloropyridin-2-yl)-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-7-yl]acetamide. It is synthesized through metabolic processes within the body, primarily involving oxidation reactions facilitated by cytochrome P450 enzymes.
Eszopiclone N-Oxide falls under the category of psychoactive substances and is classified as a sedative-hypnotic agent. It is recognized for its role as an active metabolite of eszopiclone, contributing to its pharmacological effects.
The synthesis of eszopiclone involves several key steps that lead to the formation of eszopiclone N-Oxide. The primary method includes:
The synthesis typically involves:
Eszopiclone N-Oxide has a complex molecular structure characterized by:
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm the identity and purity of the compound.
Eszopiclone N-Oxide can participate in various chemical reactions, primarily as a result of its functional groups. Key reactions include:
The reaction pathways involve:
Eszopiclone N-Oxide exerts its effects through modulation of gamma-aminobutyric acid (GABA) receptors in the brain. The mechanism involves:
Pharmacokinetic studies indicate that eszopiclone N-Oxide has a longer half-life compared to its parent compound, influencing dosing regimens in clinical practice.
Physical property data can be obtained from standardized databases such as ChemicalBook or through experimental determination using techniques like differential scanning calorimetry (DSC).
Eszopiclone N-Oxide is primarily studied for:
Eszopiclone N-Oxide (Chemical Name: (S)-4-(((6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl)oxy)carbonyl)-1-methylpiperazine 1-oxide; CAS: 151851-70-6) is a major pharmacologically active metabolite of the hypnotic agent eszopiclone. Its structure arises from the oxidation of the piperazine nitrogen within the eszopiclone molecule, forming an N-oxide moiety [1] [7]. This modification distinguishes it from the parent compound and the inactive N-desmethyl metabolite. Key stereochemical features are retained, including the (S)-configuration at the chiral center, critical for binding to the GABAA receptor. The N-oxide group introduces polarity and alters electronic distribution, impacting physicochemical behavior and analytical detectability compared to eszopiclone and its isomers [4] [6].
Table 1: Key Structural Identifiers of Eszopiclone N-Oxide
Property | Value/Descriptor |
---|---|
Molecular Formula | C17H17ClN6O4 |
Molecular Weight | 404.81 g/mol |
CAS Registry Number | 151851-70-6 |
Parent Compound | Eszopiclone ((S)-Zopiclone) |
Key Functional Group | Piperazine N-Oxide |
Stereochemistry | (S)-configuration at chiral center |
Eszopiclone N-Oxide exhibits distinct solubility characteristics. It demonstrates limited solubility in water but moderate solubility in organic solvents like chloroform, methanol, and DMSO, particularly with heating or sonication [2]. Its stability is a critical consideration for analytical and storage purposes. The compound is prone to degradation under alkaline conditions or elevated temperatures, reverting to the degradant 2-amino-5-chloropyridine (ACP) via breakdown of the cyclopyrrolone ring. This degradation pathway is shared with eszopiclone and other metabolites (N-desmethyl zopiclone, zopiclone N-oxide) [3] [5]. Acidification (e.g., pH 3.5-4.5 phosphate buffer) is essential during sample handling and storage to preserve integrity. Solid-state stability is higher, with a reported melting point above 140°C (with decomposition) [2]. The N-oxide group contributes to its polarity and influences its reactivity, particularly towards reduction.
Table 2: Physicochemical and Stability Properties of Eszopiclone N-Oxide
Property | Characteristics | Significance/Handling Requirement |
---|---|---|
Solubility | Slightly soluble in Chloroform (heated), DMSO, Methanol (heated/sonicated) [2]. Low water solubility. | Requires specific solvents for dissolution in analysis. |
Melting Point | >140°C (decomposition) [2] | Indicates thermal instability at high temperatures. |
Solution Stability | Stable in acidic conditions (pH 3.5-4.5). Unstable at neutral/alkaline pH, elevated T° → Degrades to ACP [3] [5]. | Samples MUST be acidified immediately after collection. Store frozen (-80°C). |
Solid-State Stability | Relatively stable when stored refrigerated (2-8°C) [2]. | Standard storage for reference materials. |
Degradation Product | 2-Amino-5-chloropyridine (ACP) [3] [5]. | ACP detection can indicate degradation; interpret metabolite levels with caution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:The 1H and 13C NMR spectra of Eszopiclone N-Oxide provide definitive evidence for its structure and the N-oxide formation. Key features include significant downfield shifts for protons adjacent to the N-oxide group compared to eszopiclone, confirming the modification on the piperazine ring. Characteristic signals include the 5-chloropyridinyl ring protons (δ ~7.5-8.5 ppm), pyrrolopyrazinone ring protons, and distinct methylene/methyl signals from the piperazine ring affected by the N-oxide [4] [7]. 13C NMR shows corresponding shifts for carbons near the oxidation site.
Infrared (IR) Spectroscopy:The IR spectrum displays key absorption bands reflecting functional groups:
Mass Spectrometry (MS):LC-ESI-MS/MS is the primary analytical tool. Eszopiclone N-Oxide ([M+H]+ m/z 405.1) fragments under collision-induced dissociation (CID). Major diagnostic fragments include:
Table 3: Characteristic Mass Spectrometric Fragments of Eszopiclone N-Oxide (LC-ESI-MS/MS)
Precursor Ion ([M+H]+) | Major Product Ions (m/z) | Proposed Fragment Loss/Identity |
---|---|---|
405.1 | 387.1 | [M+H–H2O]+ (Water loss) |
345.1 | [M+H–CH2O2]+ (Loss of Formaldehyde + O* or CO2 + CH2) | |
299.0 | [M+H–C4H10N2O2]+? (Loss of N-Oxide Piperazine) | |
244.9/245.0 | Chloropyridinyl-pyrrolopyrazine fragment ion |
While detailed single-crystal X-ray diffraction data for Eszopiclone N-Oxide is less prevalent in public literature compared to the parent drug, its conformational behavior is inferred from related structures and computational modeling. The N-oxide moiety significantly alters the electron density and preferred conformation of the piperazine ring compared to eszopiclone. The N-O bond introduces a distinct dipole moment and influences the spatial orientation of the piperazine ring relative to the chloropyridinyl-pyrrolopyrazinone core. This conformational shift may impact its pharmacophore presentation and binding interactions, potentially correlating with its observed weaker pharmacological activity compared to eszopiclone [1] [7]. The N-oxide group also enhances molecular polarity and hydrogen-bonding capacity (as an acceptor), influencing crystal packing forces and solid-state morphology, consistent with its higher melting point than some related structures [2]. Computational studies (molecular mechanics, quantum chemical calculations) would predict preferred conformers, solvent-accessible surfaces, and electronic potential maps, highlighting the electron-rich region around the N-oxide oxygen.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: